
Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
準備方法
The synthesis of Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
化学反応の分析
Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .
類似化合物との比較
Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: This compound also contains a thiazole ring and a trifluoromethyl group, but differs in its additional functional groups and overall structure.
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: Another thiazole derivative with distinct biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C14H14F3NO2S |
|---|---|
分子量 |
317.33 g/mol |
IUPAC名 |
ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-8,11H,3H2,1-2H3 |
InChIキー |
HMGOJCWOTBNWGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)thiazolo[4,5-C]pyridine](/img/structure/B15057419.png)
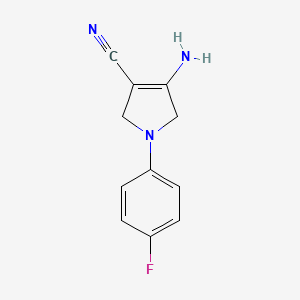
![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
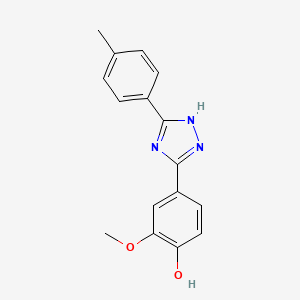
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B15057458.png)
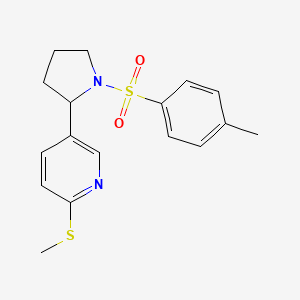
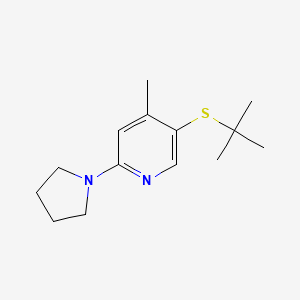
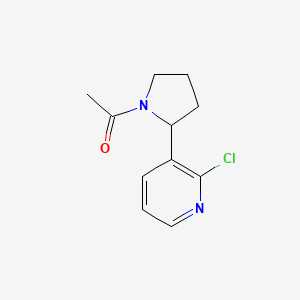
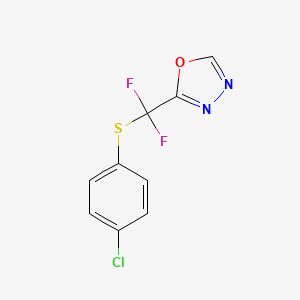
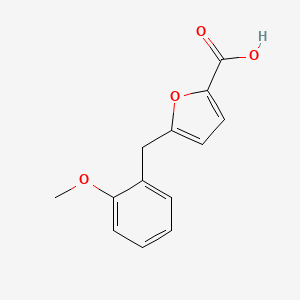
![tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15057507.png)

